molecular formula C16H12BrN3O3 B14883101 2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile

2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile

Cat. No.: B14883101
M. Wt: 374.19 g/mol
InChI Key: YGYHZVBXEIMGPP-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile is a complex organic compound that features a bromofuran moiety, an oxazole ring, and a phenoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile typically involves multi-step organic reactions. A possible synthetic route could include:

    Bromination: Starting with furan, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to obtain 5-bromofuran.

    Formation of Oxazole Ring: The bromofuran can then be reacted with appropriate precursors to form the oxazole ring. This might involve cyclization reactions under acidic or basic conditions.

    Introduction of Phenoxyethylamine: The final step could involve the nucleophilic substitution of the oxazole intermediate with 2-phenoxyethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan or phenoxyethylamine moieties.

    Reduction: Reduction reactions could target the nitrile group or other functional groups within the molecule.

    Substitution: The bromine atom on the furan ring makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In the industrial sector, it could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if it is being studied as a drug candidate, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromofuran-2-yl)-5-aminooxazole-4-carbonitrile: Lacks the phenoxyethyl group.

    2-(5-Bromofuran-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile: Has a methoxyethyl group instead of phenoxyethyl.

    2-(5-Chlorofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile: Chlorine instead of bromine on the furan ring.

Uniqueness

The presence of the phenoxyethylamine group and the bromine atom on the furan ring makes 2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile unique. These features could impart specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C16H12BrN3O3

Molecular Weight

374.19 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-5-(2-phenoxyethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H12BrN3O3/c17-14-7-6-13(22-14)16-20-12(10-18)15(23-16)19-8-9-21-11-4-2-1-3-5-11/h1-7,19H,8-9H2

InChI Key

YGYHZVBXEIMGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=C(N=C(O2)C3=CC=C(O3)Br)C#N

Origin of Product

United States

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